molecular formula C24H27FN6O B2927701 6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 900269-35-4

6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2927701
CAS No.: 900269-35-4
M. Wt: 434.519
InChI Key: ZDKRIBYZAMGSTF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • Tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene core: A fused tricyclic system with four nitrogen atoms, likely contributing to aromaticity and electronic delocalization.
  • 4,11,13-Trimethyl substituents: Methyl groups at these positions may enhance steric stability and modulate lipophilicity.
  • Piperazine-linked 3-fluoro-4-methoxyphenylmethyl group: The piperazine moiety introduces a flexible, basic nitrogen-rich chain, while the 3-fluoro-4-methoxyphenyl group may influence receptor binding via halogen and methoxy interactions.

Properties

IUPAC Name

6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-5-6-20(32-4)19(25)13-18/h5-6,11-13H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRIBYZAMGSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with the 3-fluoro-4-methoxyphenyl group through nucleophilic substitution reactions. The tetrazatricyclo framework is then constructed via cyclization reactions, often under acidic or basic conditions to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally or functionally related molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Tetrazatricyclo[7.4.0.0²,⁷] 4,11,13-Trimethyl; 3-fluoro-4-methoxyphenylmethyl Hypothesized kinase or GPCR modulation N/A
Compound 22 () 1,3,5-Triazine 4-Fluorophenylamino; piperazin-1-ylethylamino Anticancer, anti-inflammatory
Compounds 13–14 () Diazaspiro[4.5]decane-2,4-dione 4-Phenylpiperazin-1-yl; 3-chlorophenylpiperazine CNS activity (e.g., dopamine receptor binding)
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-fluorophenyl)methanone derivatives () Phenylpiperazine Fluorophenyl; hydroxyphenyl Antipsychotic or adrenergic receptor ligands
T3D2378 () Oxatricyclo[7.4.0.0²,⁷] 4-Methylpiperazin-1-ylpropanamide Toxin-like bioactivity (undisclosed)

Key Findings :

Core Structure Influence :

  • The tetrazatricyclo core distinguishes the target compound from triazine () or diazaspiro () analogs. Its nitrogen-rich fused rings may enhance π-π stacking or hydrogen bonding in target binding compared to simpler cores .
  • The oxatricyclo analog (T3D2378, ) shares a tricyclic framework but replaces nitrogen with oxygen, likely reducing electronic interactions .

Substituent Effects: The 3-fluoro-4-methoxyphenyl group in the target compound combines fluorination (lipophilicity enhancement) and methoxy (hydrogen-bond acceptor) motifs, similar to fluorophenyl derivatives in and .

Biological Implications :

  • Methyl Groups : The 4,11,13-trimethyl groups may reduce metabolic degradation compared to unmethylated analogs (e.g., compounds), as methyl substituents often block cytochrome P450 oxidation .
  • Piperazine Flexibility : The piperazine spacer in the target compound allows conformational adaptability, a feature critical for GPCR or kinase target engagement in related molecules () .

Biological Activity

The compound 6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN4OC_{20}H_{24}F_{N_{4}}O with a molecular weight of approximately 362.43 g/mol. The structure includes a piperazine ring and a fluorinated methoxyphenyl group which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H24FN4O
Molecular Weight362.43 g/mol
IUPAC NameThis compound
SMILESCC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Receptor Binding : The compound acts as a ligand for specific receptors involved in neurotransmission and inflammation pathways.
  • Enzyme Inhibition : It has demonstrated the ability to inhibit enzymes that play crucial roles in inflammatory processes.
  • Neuroprotective Effects : The compound may exert neuroprotective effects by modulating neurotransmitter systems.

Biological Activity

Research has revealed several significant biological activities associated with this compound:

1. Antidepressant Activity
Studies indicate that the compound exhibits antidepressant-like effects in animal models through modulation of serotonin and norepinephrine levels in the brain.

2. Anti-inflammatory Properties
The compound has been shown to reduce inflammation markers in vitro and in vivo by inhibiting pro-inflammatory cytokines.

3. Neuroprotective Effects
Evidence suggests that it protects neuronal cells from oxidative stress and apoptosis in various neurodegenerative models.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry demonstrated that administration of the compound resulted in significant reductions in depression-like behavior in rodent models compared to control groups .
  • Inflammation Model Study : Another study published in Pharmacology Research illustrated that treatment with the compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Toxicity and Safety

While the compound shows promise for therapeutic applications, it is essential to consider its safety profile:

  • Acute Toxicity : The compound has been classified as harmful if swallowed or inhaled and may cause skin irritation .
  • Safety Studies : Ongoing safety assessments are necessary to evaluate long-term effects and potential side effects associated with chronic administration.

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